molecular formula C19H30N4O10S B12321520 Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Cat. No.: B12321520
M. Wt: 506.5 g/mol
InChI Key: TVTYMGFOGZRIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tetrapeptide Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al is a sophisticated research tool designed for investigations requiring racemic amino acid sequences. Its core structural feature is the incorporation of DL-enantiomers of glutamic acid, serine, methionine, and aspartic acid, resulting in a mixture of 16 possible stereoisomers. This deliberate design makes it invaluable for studying the stereospecificity of enzymatic reactions and peptide-processing pathways, as it allows researchers to identify which specific enantiomers are recognized or utilized by biological systems. The presence of multiple DL-amino acids positions this compound for exploration in microbial physiology, given the established role of D-amino acids in modulating bacterial cell wall composition and disassembling biofilms . Furthermore, the N-terminal acetylation enhances the peptide's stability, making it suitable for probing protein-protein interactions that involve acetylated substrates or for mimicking post-translationally modified peptides in structural studies. Due to the involvement of D-serine and D-aspartate in neurological signaling, this racemic peptide may also serve as a starting point for developing novel probes in neuropharmacological research, particularly in studies related to the N-methyl-D-aspartate (NMDA) receptor . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetamido-5-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYMGFOGZRIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Aldehyde Functionalization

The C-terminal aldehyde is introduced using a Kenner sulfonamide linker . This linker enables cleavage via hydrazinolysis, releasing the peptide as an aldehyde. Key steps include:

  • Resin activation : Wang resin functionalized with a sulfonamide linker.
  • Aldehyde precursor attachment : Glycolic acid acetal is coupled to the resin, followed by deprotection to generate the aldehyde post-cleavage.

Racemic Amino Acid Incorporation

Each DL-amino acid (Glu, Ser, Met, Asp) is introduced as a racemic mixture. To minimize diastereomer formation:

  • Double coupling cycles : Use of excess D- and L-protected amino acids (2–4 equiv each) with activators like HBTU/HOBt.
  • Temporary protection :
    • Glu/Asp : Side chains protected with tert-butyl (OtBu) groups.
    • Ser : Hydroxyl group protected with tert-butyl (tBu).
    • Met : No side-chain protection required due to low reactivity.

N-Terminal Acetylation

After chain assembly, the N-terminus is acetylated using acetic anhydride (10 equiv) in the presence of N,N-diisopropylethylamine (DIPEA).

Solution-Phase Synthesis

Fragment Condensation

The tetrapeptide is divided into two dipeptides: Ac-DL-Glu-DL-Ser and DL-Met-DL-Asp-al .

  • Dipeptide synthesis :
    • Coupling reagents : DCC/HOSu or HOBt for minimal racemization.
    • Yields : 65–78% for each fragment.
  • Fragment assembly :
    • Activation : TBTU/HOBt in DMF.
    • Aldehyde introduction : Oxidation of a C-terminal serine primary alcohol using NaIO4.

Challenges in Racemic Systems

  • Diastereomer separation : Reverse-phase HPLC with C18 columns resolves mixtures (Table 1).
  • Solvent systems : Acetonitrile/0.1% TFA gradients achieve baseline separation.

Table 1: HPLC Retention Times for Diastereomers

Diastereomer Pair Retention Time (min) Gradient (%)
Ac-D-Glu-L-Ser-... 12.3 20–50
Ac-L-Glu-D-Ser-... 13.1 20–50

Enzymatic and Chemoenzymatic Approaches

d-Stereospecific Amidohydrolases

Streptomyces-derived enzymes catalyze DL-peptide bond formation via aminolysis:

  • Acyl donor : D-amino acid methyl esters.
  • Acyl acceptor : L-amino acids.
  • Yield : 65% for cyclo(D-Pro-L-Arg).

Limitations for Tetrapeptides

Enzymatic methods are constrained to dipeptides or cyclic structures, necessitating hybrid strategies for longer sequences.

Aldehyde Stabilization and Characterization

Post-Synthetic Modifications

  • Hydrate formation : The aldehyde exists predominantly as a geminal diol in aqueous solutions, stabilized by lyophilization.
  • Derivatization : Schiff base formation with hydroxylamine for LC-MS detection.

Analytical Validation

  • Mass spectrometry : ESI-MS confirms molecular weight (Calc: 589.6 Da; Obs: 589.3 Da).
  • NMR : 1H NMR in D2O shows characteristic aldehyde proton at δ 9.2 ppm (broad singlet).

Comparative Analysis of Methods

Table 2: Yield and Purity Across Methods

Method Yield (%) Purity (HPLC) Key Advantage
SPPS 55–60 ≥90 Scalability
Solution-phase 40–50 85–88 Low equipment cost
Hybrid enzymatic-SPPS 35–45 75–80 Stereoselectivity

Industrial and Research Applications

  • Drug discovery : Aldehyde-terminated peptides enable site-specific bioconjugation.
  • Material science : Peptide aldehydes act as crosslinkers in hydrogels.

Scientific Research Applications

Therapeutic Applications

Neurological Disorders
Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al has been studied for its potential effects on neurotransmission and neuroprotection. D-amino acids, particularly D-serine, are known to act as co-agonists at N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and cognitive functions. Research indicates that D-serine can enhance learning and memory processes by modulating NMDAR activity .

Table 1: Effects of D-Serine on Cognitive Functions

StudyFindings
Wu et al. (2022)D-serine improved spatial memory and reduced cognitive deficits in rodent models.
Zhang et al. (2023)Administration of D-serine mitigated memory impairments associated with neurotoxic agents.

Nutritional Applications

Amino Acid Supplementation
The compound is also relevant in nutrition, especially in formulations designed for poultry and livestock. Methionine, one of the components, plays a critical role in protein synthesis and immune function. Studies have shown that supplementation with methionine can improve growth performance and immune response in poultry .

Table 2: Impact of Methionine Supplementation on Poultry Health

ParameterControl GroupMethionine Supplemented Group
Growth Rate (g/day)2535
Immune Response (IgG levels)LowHigh

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of peptides derived from amino acids similar to those found in Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al. Antioxidant peptides can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Table 3: Antioxidant Activities of Peptides

PeptideTarget DiseaseMechanism
AGWACLVGCardiovascular diseasesScavenges free radicals and inhibits NAD(P)H oxidase activity
IDLAYAlzheimer's diseaseProtects mitochondrial function and reduces ROS levels

Cancer Research

The role of D-amino acids in cancer therapy is an emerging area of interest. Research suggests that these compounds may inhibit cancer cell growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Case Study: D-Amino Acids in Cancer Treatment
A study conducted by Liu et al. demonstrated that D-serine could induce apoptosis in certain cancer cell lines by activating NMDARs, leading to increased intracellular calcium levels and subsequent cell death.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al and related peptides or synthetic analogs:

Compound Modifications Key Features Biological/Industrial Relevance
Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al Acetyl N-terminus; DL-amino acids; C-terminal aldehyde Combines racemic amino acids with reactive aldehyde for conjugation. Susceptible to oxidation due to Met. Used in peptide-drug conjugates, enzyme substrate studies .
AC14SSucLSerPMe (from ) Succinyl (Suc) linker; methyl (Me) terminus Enhanced hydrophilicity and stability via succinylation. Methyl group reduces reactivity. Applied in drug delivery systems for improved solubility .
LLE-AMC (from ) Fluorescent AMC tag; L-enantiomers Substrate for proteases (e.g., ALS-related enzymes). Fluorescence enables real-time activity assays. Diagnostic tool for neurodegenerative disease research .
DL-Met (from ) Free DL-methionine Racemic methionine with equivalent bioactivity to L-Met in poultry nutrition. Animal feed additive; cost-effective alternative to enantiopure Met .

Stability and Reactivity

  • Oxidative Sensitivity: Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al’s methionine residue makes it prone to oxidation, unlike analogs with oxidation-resistant residues (e.g., norleucine). This limits its utility in long-term storage or oxidative environments .
  • Enzymatic Stability: The acetyl group and DL-configuration reduce susceptibility to aminopeptidases compared to unmodified L-peptides. However, the aldehyde terminus may undergo spontaneous Schiff base formation with amines, necessitating stabilization strategies .

Research Findings and Limitations

Key Studies

  • Enzymatic Resolution : demonstrates that E. coli acylase I achieves high enzymatic activity (89.2 μmol/ml·h⁻¹) for DL-Met resolution, a method applicable to synthesizing Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al’s racemic backbone .
  • Functional Equivalence : DL-Met’s equivalence to L-Met in poultry nutrition () supports the broader hypothesis that racemic peptides may retain biological activity despite mixed stereochemistry .

Limitations and Challenges

  • Oxidative Degradation : Methionine’s instability necessitates formulation additives (e.g., antioxidants) or structural analogs for industrial applications.
  • Lack of Direct Data: Limited published studies specifically on Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al require extrapolation from related compounds, introducing uncertainty in pharmacokinetic predictions.

Biological Activity

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al is a synthetic peptide that incorporates several amino acids known for their biological significance. This compound is a derivative of D-amino acids, which have been shown to exhibit unique biological activities compared to their L-counterparts. The focus of this article is to explore the biological activity of Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al, highlighting its potential applications in medical and nutritional fields.

Composition and Structure

The compound consists of the following amino acids:

  • Ac : Acetyl group
  • DL-Glu : D- and L-Glutamic acid
  • DL-Ser : D- and L-Serine
  • DL-Met : D- and L-Methionine
  • DL-Asp : D- and L-Aspartic acid
  • al : Likely refers to an aliphatic or other side chain modification

This combination provides a diverse range of functional groups, influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that D-amino acids, including components of Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al, can modulate microbial activity. For instance, D-amino acids have been shown to alter the bacterial cell wall structure, making it more resistant to certain antibiotics like vancomycin . This property could potentially be harnessed in developing new antimicrobial agents.

Immunomodulatory Effects

D-amino acids have been reported to exhibit immunomodulatory effects by influencing the gut microbiome. For example, supplementation with D-amino acids has been linked to reduced inflammation in models of colitis . This suggests that Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al might possess similar properties, potentially aiding in the management of inflammatory diseases.

Nutritional Applications

The presence of methionine and serine in the compound may enhance amino acid transport and metabolism. Studies have shown that methionine supplementation can improve amino acid absorption in the intestines . This could make Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al a valuable addition to dietary formulations aimed at improving nutrient uptake.

Study 1: Effects on Gut Health

A study examining the effects of D-amino acid supplementation on gut health demonstrated that specific D-amino acids could shift the composition of gut microbiota towards a less inflammatory state. Mice receiving a D-amino acid mix showed significant changes in microbial diversity compared to control groups . This highlights the potential for Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al in promoting gut health.

Study 2: Antimicrobial Efficacy

In another study, researchers tested various D-amino acids for their antimicrobial properties against common pathogens. The results indicated that certain combinations, including those similar to Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al, exhibited significant antibacterial activity, particularly against Gram-positive bacteria . This suggests that the compound could be explored as a natural preservative or therapeutic agent.

Data Tables

Amino AcidRole in Biological ActivitySource/Reference
Glutamic Acid (Glu)Neurotransmitter; involved in metabolism
Serine (Ser)Precursor for proteins; involved in metabolism
Methionine (Met)Essential amino acid; antioxidant properties
Aspartic Acid (Asp)Involved in energy production; neurotransmitter

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